molecular formula C8H15N3 B13215768 4-(1-methyl-1H-imidazol-2-yl)butan-1-amine

4-(1-methyl-1H-imidazol-2-yl)butan-1-amine

Cat. No.: B13215768
M. Wt: 153.22 g/mol
InChI Key: FBFXYZUNGIKEOA-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-imidazol-2-yl)butan-1-amine is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-imidazol-2-yl)butan-1-amine typically involves the reaction of 1-methylimidazole with a suitable butylamine derivative. One common method is the alkylation of 1-methylimidazole with 4-chlorobutan-1-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-imidazol-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound, potentially altering the imidazole ring or the butylamine chain.

    Substitution: Various substituted imidazole derivatives depending on the alkyl halide used.

Scientific Research Applications

4-(1-methyl-1H-imidazol-2-yl)butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-imidazol-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: A simpler imidazole derivative with similar chemical properties.

    4-(1H-imidazol-1-yl)butan-1-amine: Lacks the methyl group on the imidazole ring.

    2-methylimidazole: Another methyl-substituted imidazole with different substitution patterns.

Uniqueness

4-(1-methyl-1H-imidazol-2-yl)butan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the butylamine chain and the methyl group on the imidazole ring can affect its solubility, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

4-(1-methylimidazol-2-yl)butan-1-amine

InChI

InChI=1S/C8H15N3/c1-11-7-6-10-8(11)4-2-3-5-9/h6-7H,2-5,9H2,1H3

InChI Key

FBFXYZUNGIKEOA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CCCCN

Origin of Product

United States

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